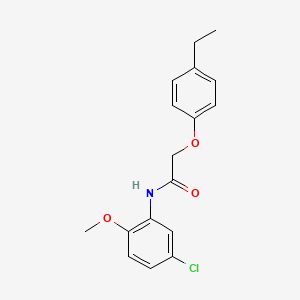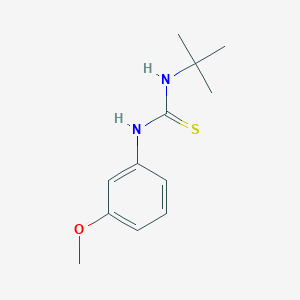
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide, also known as BRL-15572, is a chemical compound that belongs to the family of amides. It has been extensively studied in the field of neuroscience due to its potential therapeutic effects on various neurological disorders.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide selectively inhibits the activity of PDE10A, which is responsible for the hydrolysis of cAMP and cGMP. By inhibiting PDE10A, N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide increases the levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in the regulation of various neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has been shown to have various biochemical and physiological effects on the brain. It increases the levels of cAMP and cGMP, which in turn activate PKA and PKG, respectively. PKA and PKG are involved in the regulation of various neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression. N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has several advantages for lab experiments, including its high selectivity for PDE10A and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and its potential off-target effects on other PDE enzymes.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide. One potential area of research is the development of more potent and selective PDE10A inhibitors based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide. Another area of research is the investigation of the therapeutic potential of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide for various neurological disorders, including Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide on neuronal signaling and synaptic plasticity.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process, which involves the reaction of 3-cyclopentylpropanoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with N,N-dimethylformamide and triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to selectively inhibit the activity of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the striatum and cortex regions of the brain. By inhibiting PDE10A, N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in neuronal signaling.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(8-6-12-3-1-2-4-12)17-10-13-5-7-14-15(9-13)20-11-19-14/h5,7,9,12H,1-4,6,8,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCCGFBZAVXTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)


![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)